

Synthesis of 4-Chloro Desloratadine as a reference standard

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Compound of Interest

Compound Name: 4-Chloro Desloratadine

CAS No.: 133330-63-9

Cat. No.: B13437723

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An In-Depth Technical Guide to the Synthesis of 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine (**4-Chloro Desloratadine**) as a Reference Standard

Introduction

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Desloratadine, a potent, non-sedating, second-generation H1-receptor antagonist, is the major active metabolite of loratadine and is widely prescribed for allergic rhinitis and urticaria[3]. The synthesis and manufacturing of Desloratadine can lead to the formation of various process-related impurities and degradation products that must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product[4].

This application note provides a comprehensive guide to the synthesis, purification, and characterization of **4-Chloro Desloratadine** (IUPAC: 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine; CAS: 133330-63-9), a potential process-related impurity of Desloratadine[5]. The availability of a highly pure, well-

characterized reference standard of this impurity is essential for the validation of analytical methods used in routine quality control and stability studies of Desloratadine, in accordance with ICH guidelines[4]. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles.

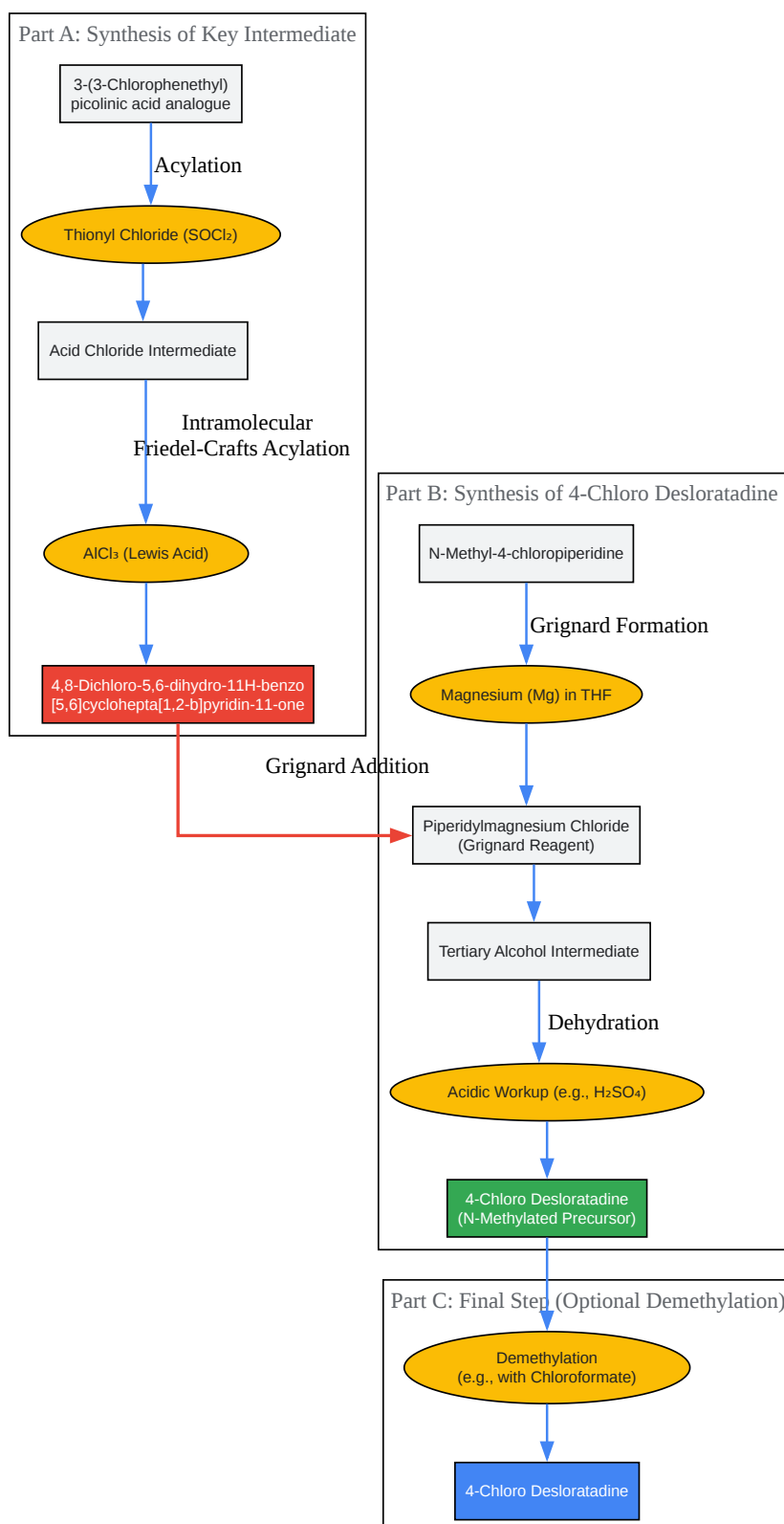
Synthetic Pathway Rationale

The synthesis of tricyclic antihistamines like Desloratadine and its analogues typically hinges on two established strategies: the construction of a key tricyclic ketone intermediate followed by the introduction of the piperidine ring, or a convergent approach using a McMurry or Wittig-type reaction[6][7]. For the synthesis of **4-Chloro Desloratadine**, we will employ the robust and widely-practiced tricyclic ketone route.

The causality behind this choice is twofold:

- **Control and Versatility:** This linear approach allows for the careful construction and purification of the key dichlorinated tricyclic ketone intermediate, ensuring that the subsequent Grignard reaction proceeds with a well-defined substrate.
- **Proven Efficacy:** The Grignard reaction followed by acid-catalyzed dehydration is a time-tested and reliable method for creating the exocyclic double bond characteristic of the Desloratadine scaffold[1][8].

The overall synthetic workflow is depicted below. It involves the initial Friedel-Crafts acylation to form the tricyclic ketone, followed by a nucleophilic addition of a piperidine-derived Grignard reagent, and concluding with a dehydration step to yield the target compound.



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Caption: High-level workflow for the synthesis of **4-Chloro Desloratadine**.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents like thionyl chloride, aluminum chloride, and Grignard reagents are hazardous and must be handled with extreme care.

Part A: Synthesis of 4,8-Dichloro Tricyclic Ketone

This protocol is adapted from established procedures for analogous tricyclic ketones[9]. The synthesis begins with a suitable picolinic acid precursor which undergoes cyclization.

Materials and Reagents

Reagent	Grade	Supplier
3-(3-Chlorophenethyl)-4-chloropicolinic acid	Synthesis Grade	Custom Synthesis
Thionyl Chloride (SOCl ₂)	ReagentPlus®, ≥99%	Sigma-Aldrich
Aluminum Chloride (AlCl ₃), anhydrous	Reagent grade, ≥98%	Sigma-Aldrich
Dichloromethane (DCM), anhydrous	≥99.8%	Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated	ACS Reagent	Fisher Scientific

Procedure:

- **Acid Chloride Formation:** Suspend the starting picolinic acid derivative (1.0 eq) in thionyl chloride (5.0 eq). Stir the mixture at reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
- **Removal of Excess Reagent:** After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. This step is

critical as residual SOCl_2 can interfere with the subsequent Friedel-Crafts reaction. The resulting crude acid chloride is used directly in the next step.

- **Friedel-Crafts Acylation:** Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath. Add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C. The Lewis acid (AlCl_3) catalyzes the intramolecular electrophilic aromatic substitution to form the tricyclic ketone.
- **Reaction Monitoring and Work-up:** Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
- **Extraction and Purification:** Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tricyclic ketone. Purify the crude product by column chromatography on silica gel.

Part B: Synthesis and Purification of 4-Chloro Desloratadine

This stage involves the key Grignard reaction to attach the piperidine moiety, followed by dehydration to form the target molecule^{[1][7][10]}.

Materials and Reagents

Reagent	Grade	Supplier
4,8-Dichloro Tricyclic Ketone	From Part A	-
Magnesium (Mg) turnings	≥99.5%	Sigma-Aldrich
4-Chloro-1-methylpiperidine	≥97%	Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous	≥99.9%	Sigma-Aldrich
Sulfuric Acid (H ₂ SO ₄), concentrated	ACS Reagent	Fisher Scientific
Toluene	ACS Reagent	Fisher Scientific
Sodium Hydroxide (NaOH)	ACS Reagent	Fisher Scientific

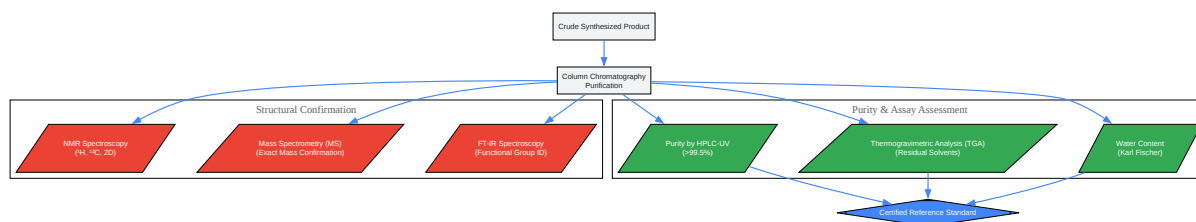
Procedure:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 4-chloro-1-methylpiperidine (1.2 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
- **Grignard Addition:** Cool the prepared Grignard reagent to 0 °C. Add a solution of the 4,8-dichloro tricyclic ketone (1.0 eq) from Part A in anhydrous THF dropwise. The reaction is highly exothermic and temperature control is crucial to prevent side reactions.
- **Reaction and Quenching:** After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Once the starting ketone is consumed, cool the mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- **Dehydration:** Extract the product with toluene. Wash the organic layer with water and then concentrate it. Add concentrated sulfuric acid and heat the mixture to induce dehydration of the intermediate tertiary alcohol. This step forms the crucial exocyclic double bond[8].

- **Final Work-up and Purification:** After dehydration is complete (monitored by TLC/HPLC), cool the reaction mixture and carefully neutralize it with an aqueous NaOH solution. Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel) to yield the N-methylated precursor of **4-Chloro Desloratadine**. For the final reference standard, demethylation can be achieved using reagents like chloroethyl chloroformate followed by hydrolysis, a known procedure for converting N-methylated precursors to the final des-methyl compound[11].

Characterization and Quality Control

As a reference standard, the identity and purity of the synthesized **4-Chloro Desloratadine** must be rigorously established. This involves a suite of analytical techniques to confirm the structure and quantify any impurities[4][5].



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Caption: Analytical workflow for the certification of a reference standard.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is required for purity determination. A gradient reversed-phase method is typically effective for separating Desloratadine from its related compounds[12][13].

Typical HPLC Method Parameters

Parameter	Value	Rationale
Column	C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[13]	Provides good retention and separation for the non-polar tricyclic core.
Mobile Phase A	0.1% Trifluoroacetic Acid in Water	Acidic modifier improves peak shape for the basic amine functional groups.
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase chromatography.
Gradient	Time-programmed gradient from low to high %B	Ensures elution of all potential impurities with varying polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	UV at 280 nm[14]	Wavelength where the benzocyclohepta[1,2-b]pyridine chromophore absorbs.
Injection Vol.	10 µL	Standard volume for analytical HPLC.
Acceptance	Purity ≥ 99.5%, Individual unknown impurity ≤ 0.10%	Typical requirement for a pharmaceutical reference standard.

Spectroscopic Characterization

The structural identity of the synthesized compound is unequivocally confirmed by NMR and MS.

Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons on the tricyclic system (with splitting patterns affected by the two chloro-substituents), aliphatic protons of the dihydrocyclohepta and piperidine rings. The absence of a signal for the N-methyl group confirms successful demethylation. [2] [15] [16]
¹³ C NMR	Resonances for all 19 carbon atoms. The chemical shifts of carbons attached to chlorine atoms and the sp ² carbons of the exocyclic double bond will be characteristic. [16]
Mass Spec.	Molecular Formula: C ₁₉ H ₁₈ Cl ₂ N ₂ [5] . Molecular Weight: 345.3 g/mol [5] . The ESI-MS spectrum in positive ion mode should show a prominent protonated molecular ion [M+H] ⁺ at m/z 346. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a definitive confirmation of the structure. [17]
FT-IR	Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N stretching, and C-Cl stretching.

Conclusion

This application note details a robust and reliable pathway for the synthesis of **4-Chloro Desloratadine**, a critical reference standard for the quality control of Desloratadine API and formulated products. The multi-step synthesis, based on the well-established tricyclic ketone

route, provides a logical and controllable method for obtaining this impurity. The subsequent purification and rigorous analytical characterization using HPLC, MS, and NMR are essential to qualify the material as a reference standard. The availability of this standard enables pharmaceutical scientists to develop and validate accurate analytical methods, ensuring that Desloratadine products meet the stringent purity requirements set forth by global regulatory agencies.

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